![molecular formula C14H18FNO4 B1353327 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 500770-72-9](/img/structure/B1353327.png)
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
- 38 bonds : 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-)carbamate (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters, including (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid, can be achieved using a radical approach. This process enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid is instrumental in synthetic chemistry for its role as an intermediate in the synthesis of complex molecules:
Precursor for Radiotracers : A study details the metal-free synthesis of a diaryliodonium precursor for 4-fluorophenanaline, utilizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid. This precursor is critical for the synthesis of ^18F-fluorophenalanine, a radiotracer used in positron emission tomography (PET) (Zhou Pan-hon, 2015).
Catalytic Applications : The compound finds use in the N-tert-butoxycarbonylation of amines, showcasing the efficiency of H3PW12O40 as a heterogeneous and recyclable catalyst. This process is notable for its environmental benignity and application in peptide synthesis, where the N-Boc moiety serves as a crucial amine protecting group (A. Heydari et al., 2007).
Synthesis of Degradation Products : Another research highlights the use of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid in synthesizing major degradation products of the antibiotic Linezolid. This involves selective hydrolysis and protection steps to obtain key intermediates (Zhixiong Huang et al., 2014).
Polymer and Material Science Applications
The versatility of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid extends to polymer and material science, where its derivatives are used in the synthesis of novel polymers:
- Polymer Synthesis : Research into the synthesis and properties of amino acid-based polyacetylenes utilizes derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid. These studies explore the polymerization of acetylene monomers derived from amino acids, highlighting the potential for developing new polymeric materials with specific optical and physical properties (Guangzheng Gao et al., 2003).
Future Directions
properties
IUPAC Name |
(3S)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPQPXUDXQDVMK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426610 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500770-72-9 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500770-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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